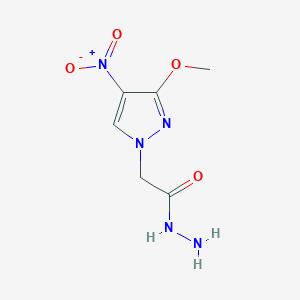
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of cyanoacetylurea . Cyanoacetylurea derivatives are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
Cyanoacetamides, which are structurally similar to your compound, can be synthesized in several ways. One common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Heterocyclic Synthesis
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Hunnur, Latthe, and Badami (2005) demonstrated its role in the synthesis of thiazole derivatives through 1,3-dipolar cycloaddition reactions, leading to compounds like 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate and its derivatives (Hunnur, Latthe, & Badami, 2005).
Enolate Chemistry
The chemical's enolates have been explored in creating novel thiazole derivatives. Cież and Kalinowska‐Tłuścik (2012) explored the dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids, which produced thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).
Cycloaddition Reactions
Pellegrini et al. (1997) investigated cycloaddition reactions involving dimethyl thiazolidine-2,4-dicarboxylate, revealing insights into its stereochemical properties and applications in synthesizing thiazolidine derivatives (Pellegrini et al., 1997).
Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
Chigorina, Bespalov, and Dotsenko (2019) used dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This synthesis pathway led to various heterocyclization products, highlighting its versatility in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019).
作用機序
Target of Action
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .
Biochemical Pathways
The biochemical pathways affected by Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate involve the synthesis of various organic heterocycles . The compound’s cyano and carbonyl functions enable reactions with common bidentate reagents, leading to the formation of these heterocyclic compounds .
Result of Action
The result of the action of Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .
特性
IUPAC Name |
dimethyl 3-(2-cyanoacetyl)-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-16-9(14)6-5-18-8(10(15)17-2)12(6)7(13)3-4-11/h6,8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENJTYTCYSUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(2-cyanoacetyl)-1,3-thiazolane-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)




![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2579140.png)
![2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2579141.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)
